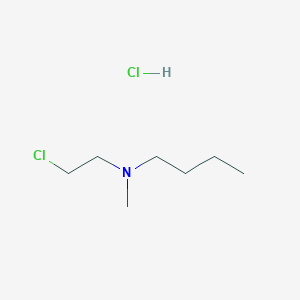
1-(2-甲氧基乙基)-1H-吡唑-3-胺
描述
The compound “1-(2-methoxyethyl)-1H-pyrazol-3-amine” is a type of methoxyethyl compound . Methoxyethyl compounds are often used in the synthesis of various substances .
Synthesis Analysis
The synthesis of methoxyethyl compounds involves various chemical reactions . For instance, a method for in-solution conjugation of cationic, hydrophobic peptides or human serum albumin to a 22-nucleotide MOE-PS oligonucleotide has been reported .Chemical Reactions Analysis
Methoxyethyl compounds can undergo various chemical reactions . For example, RNA 2’-OH acylation is a chemical reaction involving methoxyethyl compounds .科学研究应用
- Field : Biomedical Engineering
- Application : PMEA is used as a coating material for implanted biomaterials, particularly for successful tissue regeneration and wound healing .
- Method : The method involves synthesizing poly(ω-methoxyalkyl acrylate)s (PMCxAs) with a carbon chain length of x = 2–6 to investigate the regulation of fibroblast cell behavior .
- Results : It was found that PMC2A suppressed the cell spreading, protein adsorption, formation of focal adhesion, and differentiation of normal human dermal fibroblasts, while PMC4A surfaces enhanced them .
- Field : Materials Science
- Application : PMEA-based polyurethane (PU) is studied for its mechanical and thermal properties .
- Method : PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
- Results : The storage modulus and the melting temperature of PMEA-based PU significantly increased as the molecular weight of PMEA-based PU increased .
- Field : Cell Biology
- Application : PMEA is used to analyze the interaction behavior of human umbilical vein endothelial cells (HUVECs) and platelets .
- Method : The method involves measuring the adhesion strength using single-cell force .
- Results : The results of this study are not specified in the source .
Biomedical Coating
Thermoplastic Polyurethane
Cell Adhesion Strength Analysis
- Field : Organic Synthesis
- Application : 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is used in organic synthesis .
- Method : This compound is synthesized and used as an ionic liquid .
- Results : The specific results or outcomes of this application are not specified in the source .
- Field : Molecular Biology
- Application : 2’-O-methoxyethyl (2’-MOE) bases are often included in antisense oligos (ASO), aptamers, and siRNAs .
- Method : These bases are used in place of standard RNA bases to increase nuclease resistance, reduce nonspecific protein binding, and to increase binding affinity with targeted complementary RNA .
- Results : ASOs containing 2′-MOE modifications display enhanced nuclease resistance in concert with lower cell toxicity and increased binding affinity to the desired target .
- Field : Medical Engineering
- Application : Poly(2-methoxyethyl acrylate) (PMEA) substrate is used for cell attachment .
- Method : Non-blood cells can attach to a PMEA substrate through integrin-dependent and integrin-independent mechanisms .
- Results : The specific results or outcomes of this application are not specified in the source .
Ionic Liquids
Antisense Oligonucleotides
Cell Attachment
- Field : Electrochemistry
- Application : 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide is used in the study of ionic liquids for electrolytes in supercapacitors .
- Method : The electrochemical stability of this ionic liquid was measured at different temperatures to investigate its suitability for use in harsh weather conditions .
- Results : The specific results or outcomes of this application are not specified in the source .
- Field : Dental Materials
- Application : Poly(2-methoxyethyl acrylate) (PMEA) is used to enhance the aging resistance and anti-fouling behavior of denture base resin .
- Method : Acrylic resins containing PMEA polymers with various molecular weights at different concentrations were prepared, and the mechanical properties, surface gloss, direct transmittance, and cytotoxicity were evaluated .
Electrolytes for Supercapacitors
Denture Base Resin
安全和危害
未来方向
属性
IUPAC Name |
1-(2-methoxyethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZWSGSWDKEWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286438 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-pyrazol-3-amine | |
CAS RN |
899899-20-8 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899899-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyethyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)





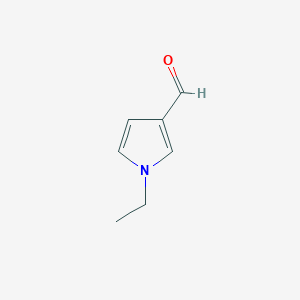
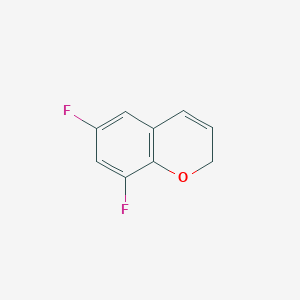
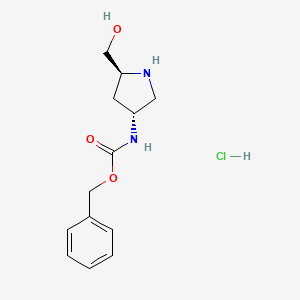
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)
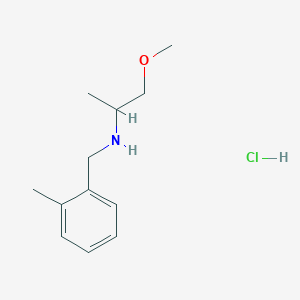
![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)
